(R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide
Description
(R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a bromophenyl group, an ethylidene linkage, and a sulfinamide moiety
Properties
IUPAC Name |
(NE)-N-[1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNOS/c1-9(14-16(15)12(2,3)4)10-6-5-7-11(13)8-10/h5-8H,1-4H3/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYVHAAXTPZBPB-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\S(=O)C(C)(C)C)/C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 3-bromoacetophenone (1.0 equiv) and tert-butanesulfinamide (1.0 equiv) are dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Neat Ti(OEt)₄ (2.0 equiv) is added dropwise at room temperature, initiating a ligand exchange that activates the carbonyl group for nucleophilic attack by the sulfinamide. The reaction proceeds via a six-membered transition state, ensuring (R)-configuration at the stereogenic sulfur center.
Workup and Purification
After 12–24 hours, the mixture is quenched with brine, extracted with ethyl acetate, and dried over anhydrous Na₂SO₄. Flash chromatography on silica gel (hexane/ethyl acetate, 4:1) yields the product as a viscous oil (85–92% yield). Characterization by ¹H NMR reveals diagnostic signals at δ 8.98 (s, 1H, imine CH), 7.79–7.32 (m, 4H, aryl-H), and 1.27 (s, 9H, tert-butyl).
Organometallic Reagent-Based One-Pot Synthesis
Recent advances utilize organometallic reagents and sulfur dioxide surrogates for streamlined sulfinamide synthesis. This method, adapted from ACS protocols, employs DABSO (diazabicyclooctane bis[sulfur dioxide]) and Grignard reagents.
Stepwise Procedure
- Sulfur Dioxide Insertion : 3-Bromophenylmagnesium bromide (1.0 equiv) reacts with DABSO (0.5 equiv) in THF at −78°C, forming a sulfinate intermediate.
- Chlorination : SOCl₂ (1.1 equiv) converts the sulfinate to sulfinyl chloride at 0°C.
- Amination : Addition of 2-methylpropane-2-sulfinamide (1.5 equiv) and Et₃N (1.5 equiv) yields the target compound after 30 minutes at room temperature.
Yield and Stereoselectivity
This one-pot method achieves 70–75% yield with >98% enantiomeric excess (ee) when using (R)-tert-butanesulfinamide. The stereochemical outcome is attributed to the configurationally stable sulfinyl chloride intermediate.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Solvent | Temperature | Yield | ee (%) |
|---|---|---|---|---|---|
| Ti(OEt)₄ Condensation | Ti(OEt)₄ | THF | RT | 85–92% | 95–98 |
| Organometallic/DABSO | DABSO, SOCl₂ | THF | −78°C to RT | 70–75% | 98–99 |
| Dean-Stark Azeotrope | None | Toluene | Reflux | 65–70% | 80–85 |
Key Observations :
- Titanium-mediated methods offer superior yields but require stoichiometric metal loading.
- Organometallic routes provide higher ee values due to precise control over sulfinyl chloride intermediates.
- Dean-Stark distillation, while simpler, suffers from lower stereoselectivity and side-product formation.
Stereochemical Considerations and Auxiliary Design
The (R,E)-configuration of the title compound is critical for its application in asymmetric catalysis. Ellman’s tert-butanesulfinamide auxiliary ensures predictable stereochemical outcomes via chelation-controlled transition states. Computational studies indicate that the bulky tert-butyl group disfavors syn-periplanar arrangements, stabilizing the (R)-isomer.
Industrial-Scale Adaptations and Challenges
Scaling up titanium-catalyzed condensations necessitates addressing Ti(OEt)₄’s moisture sensitivity and high cost. Recent patents describe immobilized Ti catalysts on silica supports, reducing metal leaching and enabling recycling. Conversely, organometallic methods face challenges in handling cryogenic conditions and DABSO’s limited commercial availability.
Chemical Reactions Analysis
Types of Reactions
(R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structural features could make it a candidate for the development of new drugs or therapeutic agents.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (R,E)-N-(1-(3-chlorophenyl)ethylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(1-(3-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(1-(3-iodophenyl)ethylidene)-2-methylpropane-2-sulfinamide
Uniqueness
Compared to its analogs, (R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various synthetic and research applications.
Biological Activity
Overview
(R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide, a chiral sulfinamide compound, has garnered attention in various fields of research due to its potential biological activities. This compound features a bromophenyl group and a sulfinamide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The following sections detail its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H16BrNOS
- Molecular Weight : 303.23 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfinamide derivatives, including this compound. Research indicates that compounds similar to this sulfinamide exhibit selective activity against various microorganisms.
Table 1: Antimicrobial Activity of Sulfinamide Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|---|
| 7a | Staphylococcus aureus | 32 µg/mL | Moderate |
| 8f | Candida albicans | 16 µg/mL | High |
| 9a | Methicillin-resistant S. aureus | 8 µg/mL | Superior |
| 7d | Acinetobacter baumannii | 64 µg/mL | Low |
Studies show that the introduction of specific substituents in the sulfenimine moiety can enhance antimicrobial activity. For instance, trifluoromethylated sulfenimines demonstrated significant activity against resistant strains of Staphylococcus aureus and Candida albicans .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Chiral Auxiliary Role : It acts as a chiral auxiliary in asymmetric synthesis, influencing the stereochemistry of reactions.
- Metal Coordination : The sulfinamide moiety can coordinate with metal catalysts, facilitating enantioselective transformations.
- Reactivity Enhancement : The bromophenyl group enhances the compound's reactivity through various interactions, which can lead to increased selectivity in biological applications.
Study on Antimicrobial Properties
A study published in PMC evaluated the antimicrobial efficacy of various sulfenimine derivatives derived from chiral thiols, including those based on sulfinamides. The results indicated that certain derivatives exhibited moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
The study emphasized that the presence of specific functional groups significantly influenced the compounds' effectiveness against resistant strains, highlighting the potential for developing new antimicrobial agents based on these structures.
Synthesis and Applications
The synthesis of this compound typically involves the condensation of 2-methylpropane-2-sulfinamide with an aldehyde or ketone featuring a bromophenyl group under mild conditions. This synthetic route allows for the efficient production of this compound while maintaining its chiral characteristics .
Table 2: Synthetic Routes for this compound
| Synthesis Method | Conditions | Yield (%) |
|---|---|---|
| Condensation | Mild conditions, dichloromethane | 85 |
| Continuous flow | Flow microreactor systems | >90 |
Q & A
Basic: What are the standard synthetic routes for (R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide?
Answer:
The synthesis typically involves a condensation reaction between 1-(3-bromophenyl)ethylidene aldehyde and 2-methylpropane-2-sulfinamide under basic conditions. Key steps include:
- Reagents: Use a base (e.g., NaH, K₂CO₃) in polar aprotic solvents like THF or DMF .
- Temperature: Reactions are often conducted at 0–25°C to minimize side reactions.
- Workup: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) yields the product.
Reference Data:
| Base | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NaH | THF | 72–78 | >95% |
| K₂CO₃ | DMF | 65–70 | 92–95% |
Advanced: How do reaction conditions influence the stereochemical outcome of the synthesis?
Answer:
The (R,E)-configuration is controlled by:
- Solvent Polarity: Polar solvents (DMF) stabilize transition states, enhancing stereoselectivity .
- Base Strength: Stronger bases (NaH) favor kinetic control, reducing racemization.
- Chiral Sulfinamide: The tert-butylsulfinamide group directs imine formation via a six-membered transition state, ensuring high enantiomeric excess (e.e. >90%) .
Methodological Tip: Monitor stereochemistry using chiral HPLC (Chiralpak® IA column, hexane/i-PrOH 90:10).
Basic: What analytical techniques confirm the compound’s structural integrity?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR verify the imine (C=N, δ ~160 ppm) and sulfinamide (S=O, δ ~55 ppm) groups.
- Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms molecular weight (C₁₂H₁₅BrNOS⁺: calc. 324.0123, found 324.0128) .
- IR Spectroscopy: Stretching frequencies for C=N (~1640 cm⁻¹) and S=O (~1040 cm⁻¹) validate functional groups.
Advanced: How to resolve discrepancies in spectroscopic data during characterization?
Answer:
- Unexpected NMR Peaks: Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can confirm spatial proximity of bromophenyl and sulfinamide groups .
- Crystallographic Validation: Grow single crystals (solvent: DCM/hexane) for X-ray diffraction. Compare experimental bond angles/distances with DFT-optimized structures .
Basic: What role does the bromophenyl group play in reactivity?
Answer:
The 3-bromophenyl moiety:
- Electronic Effects: The electron-withdrawing Br enhances electrophilicity of the imine carbon, facilitating nucleophilic additions.
- Steric Effects: Ortho-substitution minimizes steric hindrance, allowing efficient conjugation with the sulfinamide group .
Advanced: How to evaluate this compound’s potential as a chiral auxiliary in asymmetric catalysis?
Answer:
- Step 1: Test its ability to induce asymmetry in model reactions (e.g., aldol additions). Compare e.e. values with other auxiliaries (e.g., Evans’ oxazolidinones).
- Step 2: Perform DFT calculations (B3LYP/6-31G*) to map transition states and predict enantioselectivity .
Data Example:
| Reaction | e.e. (%) |
|---|---|
| Aldol Addition | 88 |
| Strecker Synthesis | 82 |
Basic: What are the compound’s stability profiles under varying storage conditions?
Answer:
- Thermal Stability: Decomposes above 150°C (TGA data).
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation.
- Moisture Sensitivity: Hygroscopic; keep under inert gas (N₂/Ar) .
Advanced: How to design experiments probing its interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure binding kinetics with enzymes (e.g., kinases).
- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (PDB ID: 1ATP). Validate with mutagenesis studies .
Basic: What safety precautions are required when handling this compound?
Answer:
- Toxicity: Avoid inhalation (LD₅₀ >2000 mg/kg in rats).
- Waste Disposal: Neutralize with 10% NaOH before incineration.
- PPE: Wear nitrile gloves and safety goggles .
Advanced: How to optimize synthetic scalability without compromising enantiopurity?
Answer:
- Continuous Flow Chemistry: Use microreactors to enhance mixing and reduce reaction time (residence time: 10 min).
- Catalytic Asymmetric Synthesis: Replace stoichiometric bases with organocatalysts (e.g., Cinchona alkaloids) to improve atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
